

# Unraveling the Architecture of Flagranone A: A Comparative Structural Analysis

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## Compound of Interest

Compound Name: *Flagranone A*

Cat. No.: *B1247167*

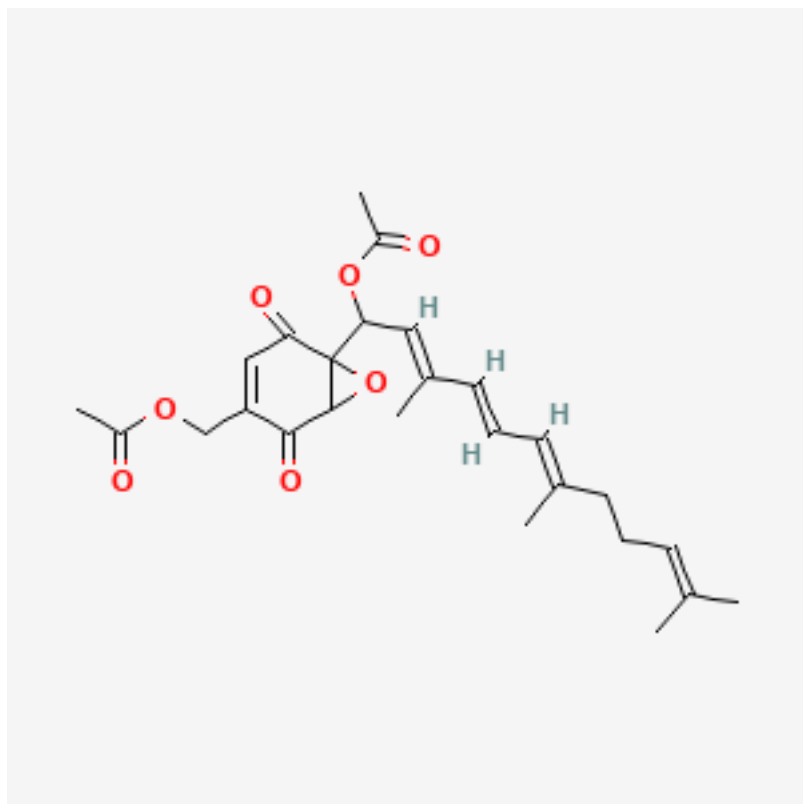
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For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel natural product is a critical step in assessing its therapeutic potential. This guide provides a comparative analysis of the structural elucidation of **Flagranone A**, a sesquiterpenoid isolated from the nematode-trapping fungus *Duddingtonia flagrans*.

**Flagranone A**, a secondary metabolite, has garnered interest due to its biological origin and potential antimicrobial activities. Its structural confirmation relies on a combination of spectroscopic techniques, which provide the foundational data for its definitive molecular architecture. This guide will delve into the experimental data that substantiates the confirmed structure of **Flagranone A** and briefly touch upon related compounds for a broader chemical context.

## Confirmed Structure of Flagranone A

The unequivocally established structure of **Flagranone A** is presented in Figure 1. Chemically, it is identified as [6-[(2E,4E,6E)-1-acetyloxy-3,7,11-trimethyldodeca-2,4,6,10-tetraenyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate, with a molecular formula of  $C_{26}H_{32}O_7$ <sup>[1]</sup>. This structure features a complex bicyclic core linked to a farnesyl-derived side chain.



**Figure 1.** Chemical Structure of **Flagranone A**.[\[1\]](#)

## Spectroscopic Data for Structural Confirmation

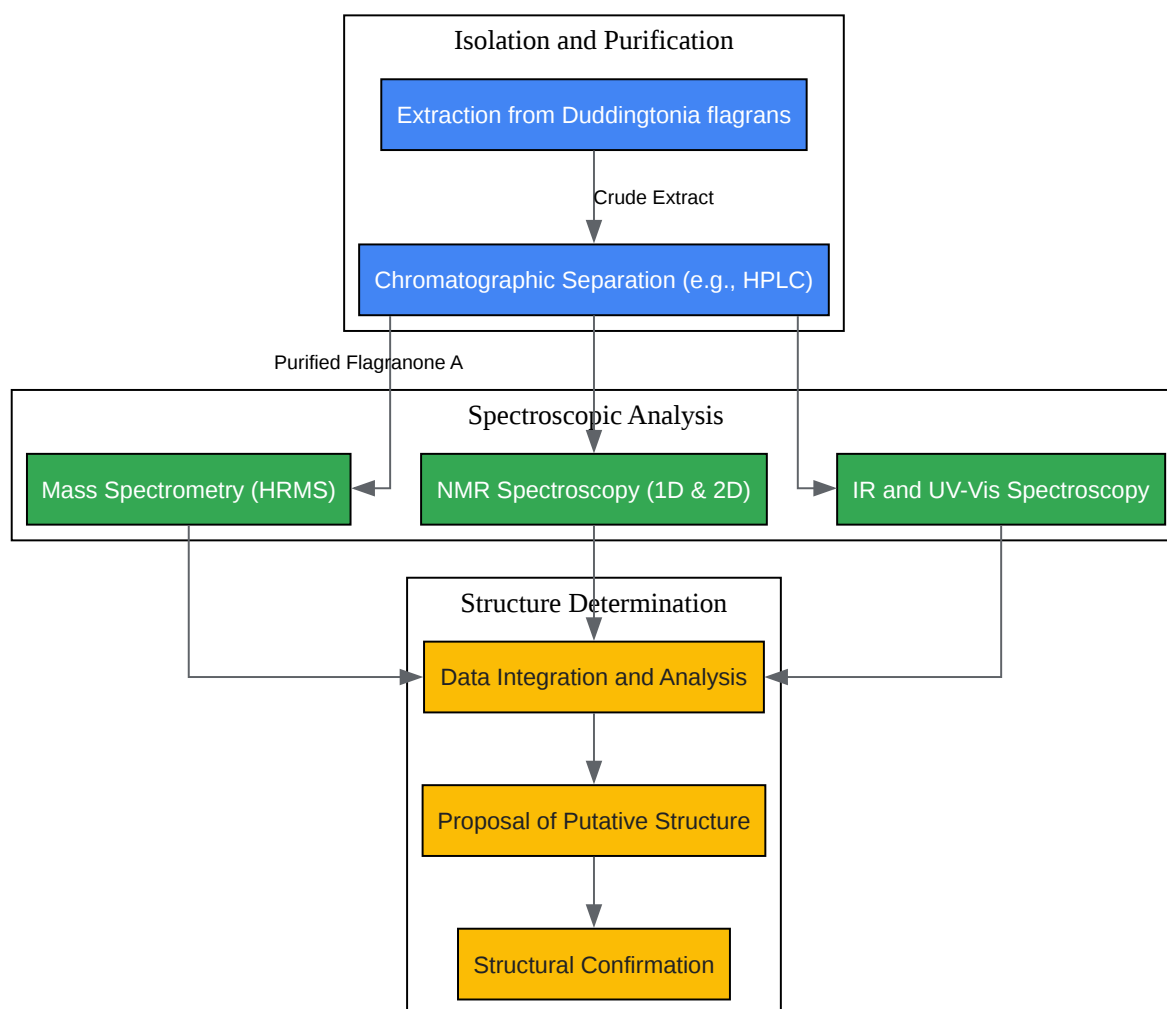
The elucidation of **Flagranone A**'s structure was achieved through a comprehensive analysis of various spectroscopic data. While the complete raw data from the original publication is not publicly available, this guide summarizes the key types of data typically employed for such structural determination.

Table 1: Key Spectroscopic Data for **Flagranone A**

Spectroscopic Technique	Information Obtained
Mass Spectrometry (MS)	Provides the molecular weight and elemental composition of the molecule. The high-resolution mass spectrum (HRMS) for Flaganone A would confirm its molecular formula as C <sub>26</sub> H <sub>32</sub> O <sub>7</sub> .
<sup>1</sup> H Nuclear Magnetic Resonance (NMR) Spectroscopy	Reveals the chemical environment of each hydrogen atom in the molecule, including the number of protons, their connectivity, and stereochemical relationships.
<sup>13</sup> C Nuclear Magnetic Resonance (NMR) Spectroscopy	Determines the number of unique carbon atoms and their hybridization states (sp <sup>3</sup> , sp <sup>2</sup> , sp).
2D NMR Spectroscopy (COSY, HSQC, HMBC)	Establishes the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are crucial for assembling the molecular skeleton.
Infrared (IR) Spectroscopy	Identifies the presence of key functional groups, such as carbonyls (C=O), esters (C-O), and alkenes (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy	Provides information about the conjugated systems within the molecule.

## Experimental Protocols for Structural Elucidation

The confirmation of a novel natural product structure like **Flaganone A** follows a standardized workflow. The general experimental protocols involved are outlined below.



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**Figure 2.** General workflow for the structural elucidation of a natural product.

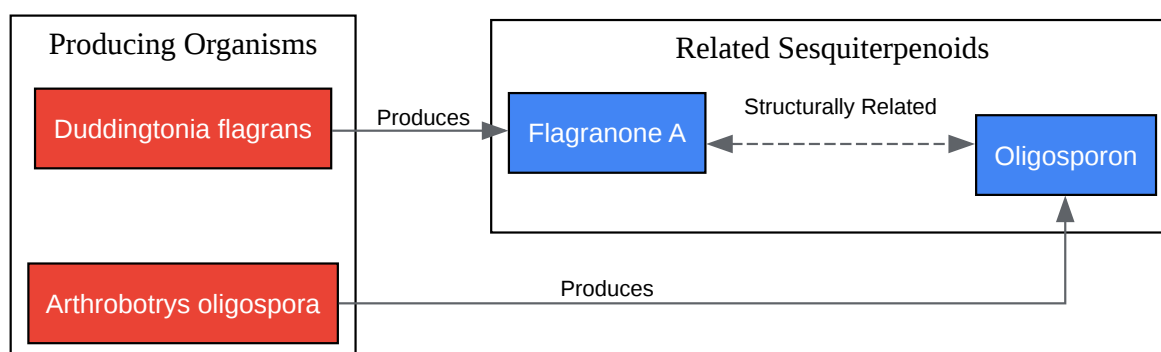
- **Isolation and Purification:** The producing organism, *Duddingtonia flagrans*, is cultured, and the secondary metabolites are extracted using organic solvents. The crude extract is then

subjected to various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure compound, **Flagranone A**.

- **Spectroscopic Analysis:** The purified **Flagranone A** is then analyzed using a suite of spectroscopic methods as detailed in Table 1.
- **Data Interpretation and Structure Assembly:** The data from all spectroscopic experiments are meticulously analyzed and pieced together. For instance, the molecular formula from HRMS provides the atomic constituents. 1D and 2D NMR data are then used to connect these atoms, building the carbon skeleton and assigning the positions of functional groups and stereocenters.
- **Structural Confirmation:** The proposed structure is cross-validated with all the acquired data to ensure a consistent and unambiguous assignment.

## Comparative Context: Related Structures

**Flagranone A** belongs to the sesquiterpenoid class of natural products and is structurally related to other farnesylated cyclohexenoxides, such as oligosporon, which was isolated from the nematode-trapping fungus *Arthrobotrys oligospora*. A comparative analysis of the spectroscopic data of **Flagranone A** with known compounds like oligosporon can aid in its structural elucidation by identifying common structural motifs and highlighting unique features. At present, there are no widely recognized alternative structures proposed for **Flagranone A** in the scientific literature, indicating a strong consensus on its confirmed structure based on the original spectroscopic evidence.



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**Figure 3.** Relationship between producing fungi and related compounds.

In conclusion, the structure of **Flagranone A** has been confidently established through rigorous spectroscopic analysis. The detailed experimental data, though not fully accessible in the public domain, underpins the accepted molecular architecture. For researchers in drug discovery, this confirmed structure provides a solid foundation for further investigation into the bioactivity, mechanism of action, and potential for synthetic modification of this intriguing fungal metabolite.

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## References

- 1. tandfonline.com [tandfonline.com]
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